Tacrine synthesis from 2-aminobenzonitrile and cyclohexanone
Tacrine synthesis from 2-aminobenzonitrile and cyclohexanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of Tacrine (9-amino-1,2,3,4-tetrahydroacridine), a foundational acetylcholinesterase inhibitor, from the reaction of 2-aminobenzonitrile and cyclohexanone. This synthesis is a classic example of the Friedländer annulation, a powerful method for the construction of quinoline and acridine scaffolds.
Introduction
Tacrine was one of the first centrally acting cholinesterase inhibitors approved for the treatment of Alzheimer's disease. While its clinical use has been limited due to hepatotoxicity, it remains a critical pharmacological tool and a scaffold for the development of new, safer analogues.[1] The synthesis of tacrine and its derivatives continues to be an active area of research.[2][3] The most common and straightforward route to tacrine involves the acid-catalyzed condensation of 2-aminobenzonitrile with cyclohexanone.[3][4]
Reaction Mechanism and Pathway
The synthesis of tacrine from 2-aminobenzonitrile and cyclohexanone proceeds via a Friedländer-style cyclocondensation.[4] The reaction is typically catalyzed by a Lewis acid, which activates the carbonyl group of cyclohexanone towards nucleophilic attack by the amino group of 2-aminobenzonitrile. This is followed by an intramolecular cyclization and subsequent aromatization to form the tetrahydroacridine core.
The proposed mechanism is as follows:
-
Activation of Cyclohexanone: The Lewis acid coordinates to the carbonyl oxygen of cyclohexanone, increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: The amino group of 2-aminobenzonitrile attacks the activated carbonyl carbon, forming a hemiaminal intermediate.
-
Dehydration: The hemiaminal undergoes dehydration to form an enamine or an imine intermediate.
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Intramolecular Cyclization: The nitrile group is activated by the Lewis acid, and the enamine attacks the nitrile carbon in an intramolecular cyclization.
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Tautomerization and Aromatization: A series of tautomerizations and proton transfers, followed by the elimination of the Lewis acid catalyst upon workup, leads to the final aromatic tacrine product.[4]
Caption: Reaction scheme for the synthesis of Tacrine.
Quantitative Data Summary
The yield of tacrine is highly dependent on the choice of catalyst, solvent, and reaction conditions. A summary of quantitative data from various reported syntheses is presented below for easy comparison.
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| ZnCl₂ | None | Reflux | - | 68 | [4] |
| BF₃·Et₂O | None | Reflux | 4 | 81 | [5] |
| POCl₃ | None | 120 | 2 | 55 | [5] |
| AlCl₃ | Toluene | 100 | - | 28 | [6] |
| InCl₃ | Toluene | 100 | - | 30 | [6] |
| FeCl₃ | Toluene | 100 | - | 35 | [6] |
| ZnCl₂ | Toluene | 100 | - | 39 | [6] |
| SnCl₄ | Toluene | Reflux | 3 | 82 | [7] |
| Yb(OTf)₃ | Toluene | 100 | - | High | [6] |
| ZnCl₂/ChCl (DES) | Deep Eutectic Solvent | 120 | 3 | 98 | [8][9] |
Physical and Spectroscopic Data for Tacrine:
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₄N₂ | [2] |
| Molecular Weight | 198.27 g/mol | [2] |
| Melting Point | 181.1-182.1 °C | [4] |
| Appearance | Yellow precipitate | [2] |
| ¹H NMR | Predicted values available | [4][10] |
| ¹³C NMR | Predicted values available | [4][10] |
| MS (APCI) | m/z 198 (M⁺) | [4] |
| IR (cm⁻¹) | 3308-3366 (primary amine), 761 (aromatic C-H) | [4] |
| Elemental Analysis | C: 78.75%, H: 7.12%, N: 14.13% (Theoretical) | [4] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the literature.
Protocol 1: Synthesis of Tacrine using Zinc Chloride
This protocol is adapted from a method chosen for its use of readily accessible starting materials and good yields.[4]
Materials:
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2-Aminobenzonitrile (3.54 g, 0.030 mol)
-
Cyclohexanone (36 mL)
-
Anhydrous Zinc Chloride (4.02 g)
-
20% Sodium Hydroxide (NaOH) solution
-
Ethanol (for recrystallization)
-
Litmus paper
Apparatus:
-
100 mL 3-necked round-bottomed flask
-
Reflux condenser
-
Thermometer
-
Heating mantle
-
Magnetic stirrer
-
Büchner funnel and flask
Procedure:
-
To the 3-necked round-bottomed flask, add 36 mL of cyclohexanone, a magnetic stirrer bar, 3.54 g of 2-aminobenzonitrile, and 4.02 g of anhydrous zinc chloride.
-
Attach the reflux condenser and thermometer, and place the flask in a heating mantle.
-
Heat the mixture to reflux with stirring. The solution will darken from a pale yellow, indicating the initiation of the condensation reaction.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly add a 20% sodium hydroxide solution until the pH of the solution reaches 12, as indicated by litmus paper. A yellow precipitate will form.
-
Collect the precipitate by gravity filtration and wash it with water.
-
Recrystallize the crude product from 20 mL of hot ethanol.
-
Collect the purified crystals by Büchner filtration and allow the product to dry for one week under a fume hood.
Protocol 2: Synthesis of Tacrine using Boron Trifluoride Etherate
This procedure utilizes a different Lewis acid catalyst.[5]
Materials:
-
2-Aminobenzonitrile
-
Cyclohexanone
-
Boron trifluoride etherate (BF₃·Et₂O)
-
Aqueous Sodium Hydroxide (NaOH) solution
Procedure:
-
In a suitable reaction flask, combine 2-aminobenzonitrile and cyclohexanone.
-
Add boron trifluoride etherate to the mixture.
-
Heat the reaction mixture under reflux for 4 hours.
-
After cooling, add an aqueous solution of NaOH to the reaction mixture.
-
Isolate the resulting tacrine product.
Protocol 3: Sustainable Synthesis of Tacrine in a Deep Eutectic Solvent
This protocol presents a more environmentally friendly approach using a deep eutectic solvent (DES).[8][9]
Materials:
-
2-Aminobenzonitrile (1 mmol, 118 mg)
-
Cyclohexanone (1 mmol, 98 mg)
-
Zinc chloride/Choline chloride (ZnCl₂/ChCl) (1:1 mol/mol) DES (1 g)
-
10% Sodium Hydroxide (NaOH) solution (300 µL)
-
Isopropanol (iPrOH) (1 mL)
Procedure:
-
Add 2-aminobenzonitrile and cyclohexanone to the ZnCl₂/ChCl DES in a reaction vessel.
-
Heat the reaction mixture to 120 °C for 3 hours.
-
Cool the reaction to room temperature and evaporate any volatile components under reduced pressure.
-
Add the 10% NaOH solution to the residue and stir for an additional 3 hours.
-
Filter the resulting solid and wash the cake with water.
-
Stir the solid in iPrOH for 1 hour, then filter to obtain the purified tacrine.
Experimental Workflow
The general workflow for the synthesis and purification of tacrine is illustrated below.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
- 5. Silicon incorporated tacrine: design, synthesis, and evaluation of biological and pharmacokinetic parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, docking, in vitro and in silico investigations of novel tacrine derivatives as acetylcholinesterase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. A Sustainable Synthetic Approach to Tacrine and Cholinesterase Inhibitors in Deep Eutectic Solvents under Aerobic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
